molecular formula C28H48O B1236417 22,23-Dihydrobrassicasterol CAS No. 4651-51-8

22,23-Dihydrobrassicasterol

Cat. No. B1236417
CAS RN: 4651-51-8
M. Wt: 400.7 g/mol
InChI Key: SGNBVLSWZMBQTH-ZRUUVFCLSA-N
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Description

22,23-Dihydrobrassicasterol is a sterol that has been produced with uniform deuteration . It is one of the sterols that result from mutations of specific genes . It is important for neutron, NMR, tracing and bioanalysis studies as well as critical tools for the creation of improved lipid nanoparticle formulations .


Synthesis Analysis

The synthesis of 22,23-Dihydrobrassicasterol is analogous to ergosterol biosynthesis apart from a change on the ERG5 locus resulting in the occurrence of DHCR7 Δ7-reductase . It has been prepared with uniform deuteration . The production of sufficient quantities of materials relies not only on the engineering of microorganisms to selectively accumulate desired materials but also methods for the isolation, purification and characterisation of these materials to ensure their usefulness .


Molecular Structure Analysis

22,23-Dihydrobrassicasterol contains total 80 bond(s); 32 non-H bond(s), 1 multiple bond(s), 5 rotatable bond(s), 1 double bond(s), 1 five-membered ring(s), 3 six-membered ring(s), 1 nine-membered ring(s), 2 ten-membered ring(s), 1 hydroxyl group(s), and 1 secondary alcohol(s) .


Chemical Reactions Analysis

The chemical reactions involved in the production of 22,23-Dihydrobrassicasterol are complex and involve a series of biosynthetic steps . The techniques for the 13 C NMR analysis of deuterated sterols, site-specific deuteration levels and an analysis of key biosynthetic steps based on these data are reported .

Scientific Research Applications

  • NMR Spectroscopy in Sterol Analysis :

    • The NMR spectra of various C-24 isomeric sterols, including 22,23-dihydrobrassicasterol, were studied. This research highlights the use of NMR spectroscopy in differentiating isomeric sterols and underscores its practical applications in sterol analysis (Thompson, Dutky, Patterson, & Gooden, 1972).
  • Partial Syntheses of Brassicasterol and 22,23-Dihydrobrassicasterol :

    • An alternative method for the preparation of brassicasterol and 22,23-dihydrobrassicasterol from ergosterol was investigated, yielding a substantial increase in overall yield. This research provides a more efficient approach for obtaining these sterols (Thompson, Cohen, & Lancaster, 1965).
  • Brassinosteroid Synthesis :

    • The study outlines a method for synthesizing brassinosteroid analogs, including 22R,23R-homobrassinosteroid, from precursors with a 22E-double bond. This research contributes to the field of brassinosteroid synthesis, which is significant in plant growth and development (Brosa, Peracaula, Puig, & Ventura, 1992).
  • Route for Diosgenin Side Chain Functionalization :

    • A new route for functionalizing the side chain of diosgenin, a precursor for various steroidal compounds, was developed. This research is crucial for the synthesis of norbrassinosteroid analogues (Rincón et al., 2006).
  • Synthesis of Homobrassinolide and Brassinolide :

    • Homobrassinolide and brassinolide, plant growth promoters, were synthesized from stigmasterol. This study contributes to the understanding of sterol-based plant growth regulators and their synthesis (Mori et al., 1982).
  • Effects on Plant Cell Membrane Potential and Transport :

Safety And Hazards

The safety data sheet for 22,23-Dihydrobrassicasterol advises to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . It also advises to provide appropriate exhaust ventilation at places where dust is formed .

Future Directions

The future directions for the study of 22,23-Dihydrobrassicasterol could involve further exploration of its biosynthetic pathways and potential applications in lipid nanoparticle formulations . It is desirable to have a range of deuterated cholesterol analogues for neutron studies to create the most promising LNP formulations, as well as for the elucidation of biosynthetic pathways and for NMR, tracing and bioanalysis studies .

properties

IUPAC Name

(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5S)-5,6-dimethylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H48O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h9,18-20,22-26,29H,7-8,10-17H2,1-6H3/t19-,20+,22-,23-,24+,25-,26-,27-,28+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGNBVLSWZMBQTH-ZRUUVFCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H48O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501016075
Record name Dihydrobrassicasterol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501016075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Dihydrobrassicasterol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034224
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

22,23-Dihydrobrassicasterol

CAS RN

4651-51-8
Record name Dihydrobrassicasterol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4651-51-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ergost-5-en-3-ol, (3beta)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004651518
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dihydrobrassicasterol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501016075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dihydrobrassicasterol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034224
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

157 - 158 °C
Record name Dihydrobrassicasterol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034224
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
189
Citations
MJ Thompson, CF Cohen, SM Lancaster - Steroids, 1965 - Elsevier
… of brassicasterol gave brassicasterol acetate in an overall 4% to 5% yield, an alternate method for the preparation of gram quantities of brassicasterol and 22~23-dihydrobrassicasterol …
Number of citations: 24 www.sciencedirect.com
MJ Thompson, SR Dutky, GW Patterson, EL Gooden - Phytochemistry, 1972 - Elsevier
Cholesterol and four pairs of C-24 isomeric sterols, campesterol-22,23-dihydrobrassicasterol, α-spinasterol-chondrillasterol, stigmasterol-poriferasterol, and sitosterol-22,23-…
Number of citations: 128 www.sciencedirect.com
O Kenny, Y O'Callaghan, NM O'Connell… - Journal of agricultural …, 2012 - ACS Publications
The ability of phytosterol compounds to reduce plasma serum cholesterol levels in humans is well investigated. However, phytosterols are structurally similar to cholesterol with a …
Number of citations: 33 pubs.acs.org
E Fernholz, WL Ruigh - Journal of the American Chemical Society, 1940 - ACS Publications
Preparation of 22,23-Dihydrostigmasterol and 22,23-Dihydrobrassicasterol Page 1 3346 Erhard Fernholz and William L. Ruigh Vol. Summary Ethyl /3-phenyl-/3-hydroxypropionate has …
Number of citations: 29 pubs.acs.org
HW Hircher, FU Rosenstein - Lipids, 1973 - Springer
Brassicasterol (5,22-ergostadien-3β-ol) was isolated from the steam deodorizer distillate of rapeseed oil and purified by acetylation, bromination, chromatography on 20% AgNO 3 /SiO …
Number of citations: 16 link.springer.com
RH Thompson Jr, G Patterson, MJ Thompson… - Lipids, 1981 - Springer
Paris of C-24 epimeric sterols have been very difficult to separate by physical emthods. We report here the partial or complete separation of the trimethylsilyl ethers of nine pairs of C-24 …
Number of citations: 52 link.springer.com
TR Erdman, RH Thomson - Tetrahedron, 1972 - Elsevier
The sterols of Cliona celata have been identified as cholesterol (predominant), 24-norcholesta-5,22-dien-3β-ol, 22,23-dehydrocholesterol, 24-methylenecholesterol, brassicasterol, 22,…
Number of citations: 96 www.sciencedirect.com
C Recsei, RA Russell, M Cagnes… - Organic & Biomolecular …, 2023 - pubs.rsc.org
Uniformly deuterated sterols and biosynthetically related materials are important for neutron, NMR, tracing and bioanalysis studies as well as critical tools for the creation of improved …
Number of citations: 2 pubs.rsc.org
M Kobayashi, A Tomioka, H Mitsuhashi - Steroids, 1979 - Elsevier
The sterol mixture of the southern Japan's soft coral, Sarcophyton glaucum , was found to contain 11 sterols including a novel sterol, 23,24ξ-dimethylcholesta-5,22-dien-3β-ol and a new …
Number of citations: 36 www.sciencedirect.com
M Kobayashi, T Hayashi, K Hayashi… - Chemical and …, 1983 - jstage.jst.go.jp
(24S)-24-Methylcholest-5-ene-3β, 25-diol (ergost-5-ene-3β, 25-diol, 3),(24S)-24-methyl-5α-cholestane-1β, 3β, 5, 6β-tetrol (5α-ergostane-1β, 3β, 5, 6β-tetrol, 2a), and a new sterol, 5α-…
Number of citations: 50 www.jstage.jst.go.jp

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